molecular formula C17H11NO3S B10805331 (Z)-2-oxo-3-quinolin-2-yl-4-thiophen-3-ylbut-3-enoic acid

(Z)-2-oxo-3-quinolin-2-yl-4-thiophen-3-ylbut-3-enoic acid

Cat. No.: B10805331
M. Wt: 309.3 g/mol
InChI Key: XEIOVMVRJOZNBF-LCYFTJDESA-N
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Description

(Z)-2-oxo-3-quinolin-2-yl-4-thiophen-3-ylbut-3-enoic acid is a synthetic organic compound characterized by its unique structure, which includes a quinoline moiety, a thiophene ring, and an enone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-oxo-3-quinolin-2-yl-4-thiophen-3-ylbut-3-enoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline and thiophene intermediates, followed by their coupling through a Knoevenagel condensation reaction. The reaction conditions often include:

    Starting Materials: Quinoline-2-carbaldehyde and thiophene-3-carboxaldehyde.

    Catalysts: Basic catalysts such as piperidine or pyridine.

    Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Temperature: Typically, the reaction is carried out at elevated temperatures (80-100°C) to facilitate the condensation process.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Green Chemistry Approaches: Employing environmentally benign solvents and catalysts to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-oxo-3-quinolin-2-yl-4-thiophen-3-ylbut-3-enoic acid can undergo various chemical reactions, including:

    Oxidation: The enone group can be oxidized to form diketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The quinoline and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-2-oxo-3-quinolin-2-yl-4-thiophen-3-ylbut-3-enoic acid serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its structural similarity to biologically active molecules. It can be used as a scaffold for the design of new drugs targeting various diseases, including cancer and infectious diseases.

Industry

In the materials science field, this compound can be utilized in the development of organic semiconductors and other advanced materials due to its conjugated system and electronic properties.

Mechanism of Action

The mechanism by which (Z)-2-oxo-3-quinolin-2-yl-4-thiophen-3-ylbut-3-enoic acid exerts its effects is largely dependent on its interaction with molecular targets. In medicinal applications, it may interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as quinoline-2-carboxylic acid and quinoline-4-carboxylic acid share structural similarities but differ in their functional groups and reactivity.

    Thiophene Derivatives: Thiophene-2-carboxylic acid and thiophene-3-carboxylic acid are structurally related but lack the enone functionality.

    Enone Compounds: Chalcones and other α,β-unsaturated carbonyl compounds exhibit similar reactivity but differ in their aromatic substituents.

Uniqueness

(Z)-2-oxo-3-quinolin-2-yl-4-thiophen-3-ylbut-3-enoic acid is unique due to the combination of its quinoline and thiophene moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel applications in various scientific fields.

Properties

Molecular Formula

C17H11NO3S

Molecular Weight

309.3 g/mol

IUPAC Name

(Z)-2-oxo-3-quinolin-2-yl-4-thiophen-3-ylbut-3-enoic acid

InChI

InChI=1S/C17H11NO3S/c19-16(17(20)21)13(9-11-7-8-22-10-11)15-6-5-12-3-1-2-4-14(12)18-15/h1-10H,(H,20,21)/b13-9-

InChI Key

XEIOVMVRJOZNBF-LCYFTJDESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C(=C/C3=CSC=C3)/C(=O)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=CC3=CSC=C3)C(=O)C(=O)O

Origin of Product

United States

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